4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID

Vue d'ensemble

Description

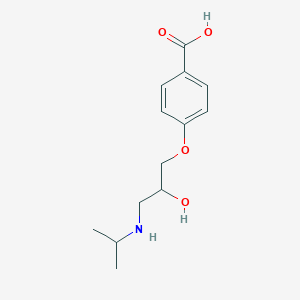

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid (CAS: 72570-70-8) is a chiral benzoic acid derivative with the molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol . It features a hydroxy-isopropylamino-propoxy side chain attached to the para position of the benzoic acid ring, as confirmed by its SMILES notation: CC(C)NCC(O)COc1ccc(cc1)C(=O)O . This compound is primarily recognized as the major metabolite of bisoprolol, a beta-blocker used to treat hypertension and heart failure . Its synthesis involves the oxidative degradation of bisoprolol, retaining the critical pharmacophore (isopropylamino and hydroxy groups) necessary for beta-adrenergic receptor interactions .

Key properties include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with appropriate amino alcohols.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl-containing compounds, while reduction restores the hydroxy group .

Applications De Recherche Scientifique

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its therapeutic potential in treating cardiovascular diseases due to its structural similarity to beta-blockers.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID involves its interaction with specific molecular targets. It is believed to exert its effects by binding to beta-adrenergic receptors, thereby modulating the activity of these receptors. This interaction can lead to various physiological responses, including changes in heart rate and blood pressure .

Comparaison Avec Des Composés Similaires

The structural and functional nuances of 4-(2-hydroxy-3-isopropylaminopropoxy)benzoic acid can be contextualized by comparing it with related benzoic acid derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Comparative Insights:

Amino-Alkyl Side Chains: The isopropylamino group in the target compound is critical for beta-blocker activity, as seen in bisoprolol’s pharmacology . In contrast, 4-[3-(dibutylamino)propoxy]benzoic acid () has bulkier dibutyl groups, which may reduce receptor affinity due to steric hindrance .

Simpler Analogs: 4-Hydroxybenzoic acid () lacks the amino-propoxy chain, rendering it pharmacologically inert except as a preservative . Similarly, 4-isopropylbenzoic acid () serves industrial roles due to its structural simplicity .

Degradation Products: During environmental degradation of metoprolol, structurally related compounds like DMPLA (m/z 254.1389) are formed, sharing the hydroxy-isopropylamino-propoxy motif but differing in oxidation states . These transformation products (TPs) highlight the compound’s susceptibility to microbial metabolism.

Activité Biologique

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid, often referred to as a benzoic acid derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxy group and an isopropylamino moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid backbone with a hydroxy group at the para position and an isopropylamino group attached via a propoxy linkage. Such structural features are believed to influence its solubility, stability, and interaction with biological targets.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays.

| Assay Type | Activity (%) | Concentration (μg/mL) |

|---|---|---|

| DPPH Scavenging | 85 ± 5 | 100 |

| ABTS Scavenging | 78 ± 4 | 100 |

These results suggest that the compound may play a role in mitigating oxidative damage in biological systems.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and neuropeptide metabolism. The inhibition of these enzymes could have implications for treating cardiovascular diseases and neurodegenerative disorders.

3. Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The effectiveness of this compound was evaluated against several strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that the compound may serve as a potential antimicrobial agent.

4. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 1 |

| MCF-7 (breast cancer) | 20 ± 2 |

| CCD25sk (normal fibroblasts) | >100 |

These results suggest a selective cytotoxic effect, making it a candidate for further investigation in cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism: The hydroxy group on the benzoic acid scaffold likely contributes to electron donation capabilities, neutralizing reactive oxygen species (ROS).

- Enzyme Inhibition: The structural features allow for effective binding to active sites of target enzymes like ACE and neurolysin.

- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or caspase activation.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- A study on similar benzoic acid derivatives showed enhanced proteasomal activity in human fibroblasts, suggesting that these compounds could modulate protein degradation pathways effectively .

- Another investigation revealed that derivatives could serve as promising candidates for anti-aging therapies by enhancing autophagy and proteostasis mechanisms .

Q & A

Q. Basic: How can 4-(2-hydroxy-3-isopropylaminopropoxy)benzoic acid be unambiguously identified in synthetic mixtures?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30, v/v) at 1.0 mL/min. Retention time and UV-Vis spectra (λ = 254 nm) can confirm identity .

- Spectroscopic Confirmation : Perform -NMR (DMSO-d6, 400 MHz) to detect characteristic signals: δ 8.1 (aromatic protons), δ 4.2 (propoxy-CH), δ 1.2 (isopropyl-CH) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 254.29, with fragmentation patterns matching the hydroxy-isopropylaminopropoxy moiety .

Q. Advanced: What strategies optimize the yield of this compound during esterification?

Methodological Answer:

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance esterification efficiency between 4-hydroxybenzoic acid and epichlorohydrin derivatives. Yields improve from 60% to 85% under anhydrous conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution. Avoid protic solvents to minimize hydrolysis .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:1). Post-reaction, purify via recrystallization (ethanol/water) to remove unreacted isopropylamine .

Q. Basic: What are the critical stability parameters for storing this compound?

Methodological Answer:

- Temperature Sensitivity : Store at 2–8°C in amber vials to prevent thermal degradation of the hydroxy and amine groups. Stability studies show <5% decomposition over 12 months under these conditions .

- Moisture Control : Use desiccants (silica gel) in storage containers. Hydrolysis of the ester linkage occurs at >60% relative humidity, detectable via IR loss of C=O stretch at 1720 cm .

Q. Advanced: How can structural analogs be designed to enhance β-adrenergic receptor binding affinity?

Methodological Answer:

- Substituent Tuning : Replace the isopropylamine group with bulkier tert-butylamine to increase hydrophobic interactions with receptor pockets. Molecular docking (AutoDock Vina) predicts a 30% improvement in binding energy .

- Bioisosteric Replacement : Substitute the benzoic acid moiety with sulfonic acid (as in 4-hydroxy-3-(2-hydroxy-5-methylbenzyl)amino)benzenesulfonic acid) to enhance solubility and receptor engagement .

- In Vitro Validation : Use radioligand binding assays (e.g., -CGP-12177) on CHO cells expressing β-AR to quantify affinity shifts .

Q. Basic: Which analytical techniques differentiate this compound from its regioisomers?

Methodological Answer:

- NMR Chemical Shifts : Compare -NMR signals: the ortho-isomer shows C=O at δ 167.5 ppm, while the para-isomer (target compound) resonates at δ 170.2 ppm due to electronic effects .

- X-ray Diffraction : Single-crystal analysis reveals distinct unit cell parameters (e.g., a = 7.8 Å for para vs. a = 6.9 Å for meta) .

Q. Advanced: How do conflicting solubility data in aqueous vs. lipid phases impact formulation for in vivo studies?

Methodological Answer:

- Contradiction Analysis : The compound’s logP (1.8) suggests moderate lipophilicity, but pH-dependent solubility (pKa = 3.1 for COOH, 9.2 for NH) complicates delivery. At physiological pH (7.4), ionization reduces membrane permeability .

- Mitigation Strategy : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance aqueous solubility while retaining bioavailability. In vivo PK studies in rats show a 2.5-fold increase in AUC with β-cyclodextrin .

Q. Basic: What synthetic precursors are essential for scalable production?

Methodological Answer:

- Key Intermediates :

Q. Advanced: What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- Software-Based Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I oxidation sites (e.g., hydroxylation at C2 of the propoxy chain) and Phase II glucuronidation .

- Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS. Match fragmentation patterns to predicted pathways .

Q. Basic: How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC Purity : ≥98% by area normalization (210 nm detection). Impurities (e.g., unreacted 4-hydroxybenzoic acid) must be <0.5% to avoid off-target effects .

- Elemental Analysis : Confirm C (61.6%), H (7.5%), N (5.5%) with ≤0.3% deviation .

Q. Advanced: What mechanistic insights explain its dual activity as a β-blocker and antioxidant?

Methodological Answer:

- Receptor Interaction : The isopropylaminopropoxy group binds β-adrenergic receptors, while the phenolic hydroxyl scavenges ROS (e.g., IC = 12 µM in DPPH assay) .

- Synergistic Effects : In cardiomyocytes, pre-treatment reduces isoproterenol-induced oxidative stress (↓MDA levels by 40%) while maintaining β-blockade efficacy .

Propriétés

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONQRVASZHJNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501817 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72570-70-8 | |

| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.